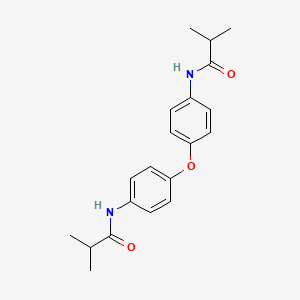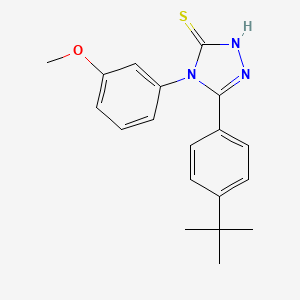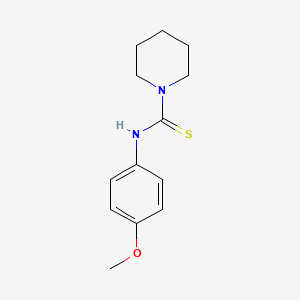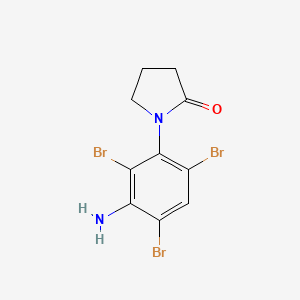
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), which plays a crucial role in intracellular signaling pathways. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, cardiovascular diseases, and neurodegenerative disorders.
作用機序
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 exerts its inhibitory effect on PKC by binding to the enzyme's ATP-binding site, thereby preventing the transfer of phosphate groups to downstream substrates. PKC inhibition leads to a decrease in the phosphorylation of target proteins, which can alter their function and downstream signaling pathways.
Biochemical and Physiological Effects:
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and PKC isoform involved. Some of the reported effects include:
- Inhibition of cell growth and proliferation
- Induction of apoptosis
- Suppression of angiogenesis
- Modulation of ion channels and neurotransmitter release
- Regulation of insulin secretion and glucose metabolism
- Inhibition of platelet aggregation and thrombosis
実験室実験の利点と制限
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of PKC, which allows for precise manipulation of PKC signaling pathways. It also has good solubility in aqueous solutions, making it easy to use in cell-based assays. However, 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has some limitations as well. It can be cytotoxic at high concentrations, and its effects on PKC isoforms can vary depending on the experimental conditions. Additionally, it may have off-target effects on other kinases and signaling pathways.
将来の方向性
There are several potential future directions for research on 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 and its applications. Some of these include:
- Investigation of the role of PKC isoforms in specific diseases and conditions, such as cancer, Alzheimer's disease, and diabetes.
- Development of more selective PKC inhibitors that target specific isoforms or domains.
- Exploration of the use of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 in combination with other drugs or therapies to enhance their efficacy.
- Study of the effects of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 on PKC signaling in different cell types and tissues.
- Investigation of the potential side effects and toxicity of 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 in vivo.
Conclusion:
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 is a potent and selective inhibitor of PKC that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been used to study the role of PKC in various cellular processes. While 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has some limitations, it remains a valuable tool for investigating PKC signaling pathways and has potential applications in the development of novel therapeutics for a variety of diseases and conditions.
合成法
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 can be synthesized through a multistep process that involves the condensation of 2-naphthylamine and ethyl acetoacetate to form 1-(2-naphthyl)-2-ethyl-4,6-dioxoheptane. This intermediate is then reacted with anthranilic acid to yield 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione.
科学的研究の応用
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, apoptosis, and signal transduction, making it an attractive target for drug development. 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been shown to inhibit the activity of PKC isoforms α, β, γ, δ, and ε, with varying degrees of selectivity.
特性
IUPAC Name |
3-ethyl-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIZMHJWVWVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)


![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)